PKI-402

Catalog No.
S548413
CAS No.
1173204-81-3
M.F
C29H34N10O3
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PKI-402

CAS Number

1173204-81-3

Product Name

PKI-402

IUPAC Name

1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea

Molecular Formula

C29H34N10O3

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41)

InChI Key

ZAXFYGBKZSQBIV-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1

Solubility

Soluble in DMSO

Synonyms

PKI402; PKI 402; PK-I402.

Canonical SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1

Description

The exact mass of the compound 1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea is 570.28154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as 0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years)..

Here's what we can glean based on the compound's structure:

  • Chemical Structure Analysis: The molecule contains several functional groups that might be of interest for researchers. These include:
    • Triazolopyrimidine ring: This moiety is found in various kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways [].
    • Morpholine ring: This group is present in many bioactive molecules with diverse pharmacological properties [].
    • Methylpiperazine ring: This ring structure is also found in some medications, affecting various biological processes [].
    • Urea linkage: Urea groups are common in medicinal chemistry, often forming the core structure of various drugs [].

Further Research Directions

Given the lack of specific information, here are some potential research directions for this compound:

  • Kinase Inhibition Assay: Based on the triazolopyrimidine ring, researchers could investigate if the compound inhibits the activity of specific kinases. This could be a starting point for exploring its potential as an anti-cancer agent [].
  • In Vitro and In Vivo Studies: Further studies are needed to assess the compound's effects on cells and living organisms. This would involve in vitro (laboratory) and in vivo (animal) experiments to determine its potential therapeutic effects and any side effects.
  • Medicinal Chemistry Optimization: If the compound shows promising initial results, medicinal chemists could modify its structure to improve its potency, selectivity, and overall drug-like properties.

PKI-402 is a selective and reversible inhibitor targeting class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. This compound exhibits potent antitumor activity, particularly against human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissues. Its chemical structure is characterized by an intricate arrangement that facilitates its binding to the ATP-binding site of these kinases, effectively blocking their activity and disrupting critical signaling pathways involved in cancer progression .

, including:

  • Oxidation: Addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

The synthesis and reactions involving PKI-402 utilize a range of reagents, including oxidizing agents, reducing agents, and nucleophiles. Optimal reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired transformations .

Major Products Formed

The reactions can yield various derivatives of PKI-402, which may exhibit distinct biological activities and properties.

PKI-402 demonstrates significant biological activity by inhibiting the phosphorylation of proteins involved in critical signaling pathways. Specifically, it disrupts the phosphorylation of Akt at threonine 308, leading to decreased cell survival and proliferation. The compound also induces apoptosis through the mitochondrial pathway by triggering the degradation of Mcl-1 via autophagy. This mechanism highlights its potential as a therapeutic agent against various cancers .

Synthetic Routes and Reaction Conditions

Industrial Production Methods

For industrial applications, the laboratory synthesis must be scaled up while ensuring the consistency and purity of PKI-402. This involves optimizing reaction conditions and implementing rigorous quality control measures to meet industry standards.

PKI-402 has diverse applications in scientific research:

  • Chemistry: Serves as a tool compound for studying phosphatidylinositol 3-kinase and mammalian target of rapamycin signaling pathways.
  • Biology: Investigated for its effects on cell proliferation, growth, survival, and apoptosis.
  • Medicine: Explored as a potential therapeutic agent for cancers such as breast cancer, gliomas, pancreatic cancer, and non-small cell lung cancer.
  • Industry: Utilized in developing new cancer therapies and as a reference compound in drug discovery .

PKI-402 has been shown to interact with various enzymes and proteins within the phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways. Its binding to these targets leads to significant alterations in downstream signaling processes, particularly affecting protein expression related to cell survival and apoptosis. Studies indicate that PKI-402 effectively inhibits multiple isoforms of class I phosphatidylinositol 3-kinases with varying potencies .

Several compounds share structural or functional similarities with PKI-402. Below is a comparison highlighting their unique characteristics:

Compound NameTargetActivityUnique Features
PKI-587Class I phosphatidylinositol 3-kinases/mammalian target of rapamycinAntitumorStronger potency against specific tumor types
DS7423Class I phosphatidylinositol 3-kinases/mammalian target of rapamycinAntitumorEnhanced blood-brain barrier penetration
GDC-0941Class I phosphatidylinositol 3-kinasesAntitumorSelective for specific isoforms
BEZ235Class I phosphatidylinositol 3-kinases/mammalian target of rapamycinAntitumorDual inhibition with different pharmacokinetics

PKI-402 stands out due to its dual inhibition mechanism targeting both class I phosphatidylinositol 3-kinases and mammalian target of rapamycin, making it a potent candidate for cancer therapies that require modulation of these critical pathways .

Molecular Identity and Classification

PKI-402, formally designated as 1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea, represents a sophisticated example of triazolopyrimidine-based pharmaceutical compounds. The compound is officially registered under Chemical Abstracts Service number 1173204-81-3, providing a unique identifier for this specific molecular entity. The molecular formula C29H34N10O3 indicates a complex organic structure containing twenty-nine carbon atoms, thirty-four hydrogen atoms, ten nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 570.65 daltons.

The compound belongs to the class of triazolopyrimidine derivatives, which have emerged as particularly promising scaffolds for kinase inhibition. This classification is significant because triazolopyrimidines demonstrate superior potency compared to related imidazolopyrimidine structures, making them attractive candidates for pharmaceutical development. The structural designation places PKI-402 within the broader category of heterocyclic compounds, specifically those containing fused ring systems that combine triazole and pyrimidine moieties.

The canonical SMILES notation for PKI-402 is CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1, which provides a standardized representation of its molecular structure. The corresponding InChI identifier ZAXFYGBKZSQBIV-UHFFFAOYSA-N offers an alternative systematic description of the compound's molecular connectivity. These standardized identifiers facilitate accurate communication about the compound's structure across different chemical databases and research platforms.

PropertyValueReference
Chemical Abstracts Service Number1173204-81-3
Molecular FormulaC29H34N10O3
Molecular Weight570.65 Da
IUPAC Name1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea
Chemical ClassTriazolopyrimidine derivative

Crystal Structure and Conformational Analysis

The structural architecture of PKI-402 incorporates several key molecular features that contribute to its biological activity and physicochemical properties. The compound features a central triazolopyrimidine core, which serves as the primary scaffold for the molecule. This heterocyclic system provides the fundamental framework upon which various functional groups are strategically positioned to optimize binding interactions with target proteins.

The triazolopyrimidine core of PKI-402 contains an ethyl substituent at the N-3 position, which was identified through systematic structure-activity relationship studies as the optimal choice among various alkyl substituents tested. This specific substitution pattern contributes significantly to the compound's potency and selectivity profile. The morpholine ring system attached to the triazolopyrimidine core represents another critical structural element, providing both binding affinity and favorable physicochemical properties.

The molecular architecture includes two aromatic phenyl rings connected through a urea linkage, creating an extended molecular framework that facilitates specific interactions with the adenosine triphosphate binding site of target kinases. One phenyl ring is directly attached to the triazolopyrimidine core, while the second phenyl ring bears a methylpiperazine carbonyl substituent. This arrangement creates a three-dimensional molecular structure that can adopt specific conformations required for optimal binding to phosphoinositide 3-kinase and mammalian target of rapamycin active sites.

The conformational flexibility of PKI-402 is influenced by the presence of multiple rotatable bonds, particularly around the urea linkage and the connections between aromatic rings and heterocyclic systems. The morpholine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings containing an oxygen atom. Similarly, the methylpiperazine moiety can adopt various conformations, though steric interactions with adjacent aromatic systems may restrict some conformational freedom.

Physicochemical Properties Determination

Solubility studies reveal that PKI-402 exhibits limited solubility in conventional aqueous media, being essentially insoluble in water. This hydrophobic character is consistent with the compound's extensive aromatic ring system and the presence of multiple nitrogen-containing heterocycles. However, PKI-402 demonstrates good solubility in dimethyl sulfoxide, with reported values of at least 14.28 milligrams per milliliter to 14.275 milligrams per milliliter. This organic solvent solubility facilitates the preparation of stock solutions for biological testing and provides options for formulation development.

The compound shows complete insolubility in ethanol, indicating that the molecular structure does not favor interactions with moderately polar protic solvents. This solubility profile suggests that PKI-402 may require specialized formulation approaches to achieve adequate bioavailability in biological systems. The lipophilic nature of the compound is consistent with its ability to cross cellular membranes and reach intracellular target proteins.

Storage stability studies indicate that PKI-402 maintains its chemical integrity when stored at -20°C, with recommended storage periods varying depending on the solvent system used. For solutions prepared in dimethyl sulfoxide, storage at -80°C extends the usable lifetime to six months, while storage at -20°C limits the recommended use period to one month. These storage requirements reflect the compound's sensitivity to thermal degradation and the need for appropriate handling conditions.

PropertyValueReference
Physical StateSolid
Purity≥98%
Water SolubilityInsoluble
Ethanol SolubilityInsoluble
Dimethyl Sulfoxide Solubility≥14.28 mg/mL
Storage Temperature-20°C
Solution Stability (-80°C)6 months
Solution Stability (-20°C)1 month

Synthetic Pathways and Chemical Modifications

The synthesis of PKI-402 represents the culmination of extensive medicinal chemistry efforts focused on optimizing triazolopyrimidine-based kinase inhibitors. The development of this compound involved systematic exploration of various N-3 substituents on the triazolopyrimidine core, ultimately identifying the ethyl group as the optimal choice for balancing potency and selectivity. This structure-activity relationship study demonstrated that triazolopyrimidine scaffolds offer superior performance compared to related imidazolopyrimidine structures, establishing the foundation for the PKI-402 design.

The synthetic pathway to PKI-402 involves multiple key transformations, with one documented approach utilizing benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride as coupling reagents in the presence of triethylamine. This reaction proceeds in tetrahydrofuran solvent over a six-hour period, achieving a reported yield of 79%. The use of carbodiimide-mediated coupling suggests that the formation of the urea linkage represents a critical step in the synthetic sequence.

The medicinal chemistry optimization program that led to PKI-402 involved systematic screening of various aryl and heteroaryl ureido appendages. This extensive structure-activity relationship study identified 4-benzamide analogues as particularly promising, with these compounds showing exceptional efficacy against phosphoinositide 3-kinase alpha and mammalian target of rapamycin enzymes. The final selection of the 4-methylpiperazine carbonyl substituent represents the optimal balance of potency, selectivity, and physicochemical properties.

Chemical modifications explored during the development process included variations in the morpholine ring substitution pattern, different linker groups between the triazolopyrimidine core and the terminal aromatic rings, and diverse substituents on the terminal phenyl rings. The systematic exploration of these structural modifications provided crucial insights into the structure-activity relationships that govern the compound's biological activity and led to the identification of PKI-402 as the most promising candidate.

The synthetic accessibility of PKI-402 and related analogues has enabled the preparation of sufficient quantities for comprehensive biological evaluation and mechanistic studies. The relatively straightforward synthetic route, combined with the availability of starting materials and reagents, supports the potential for larger-scale preparation if clinical development were to proceed. The documented synthetic procedures provide a foundation for future medicinal chemistry efforts aimed at developing next-generation compounds with improved properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

570.28153498 g/mol

Monoisotopic Mass

570.28153498 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

UNII

A5XSH56P2N

Wikipedia

PKI 402

Dates

Modify: 2023-08-15
1: Mallon R, Hollander I, Feldberg L, Lucas J, Soloveva V, Venkatesan A, Dehnhardt C, Delos Santos E, Chen Z, Dos Santos O, Ayral-Kaloustian S, Gibbons J. Antitumor efficacy profile of PKI-402, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor. Mol Cancer Ther. 2010 Apr;9(4):976-84. doi: 10.1158/1535-7163.MCT-09-0954. Epub 2010 Apr 6. PubMed PMID: 20371716.
2: Dehnhardt CM, Venkatesan AM, Delos Santos E, Chen Z, Santos O, Ayral-Kaloustian S, Brooijmans N, Mallon R, Hollander I, Feldberg L, Lucas J, Chaudhary I, Yu K, Gibbons J, Abraham R, Mansour TS. Lead optimization of N-3-substituted 7-morpholinotriazolopyrimidines as dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors: discovery of PKI-402. J Med Chem. 2010 Jan 28;53(2):798-810. doi: 10.1021/jm9014982. PubMed PMID: 19968288.

Explore Compound Types